molecular formula C29H33N5O2 B2894809 4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide CAS No. 1208446-48-3

4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide

Cat. No.: B2894809
CAS No.: 1208446-48-3
M. Wt: 483.616
InChI Key: NGRAATIMWMAXPR-UHFFFAOYSA-N
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Description

4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C29H33N5O2 and its molecular weight is 483.616. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. It is known that imidazole derivatives, which are key components of this compound, are utilized in a diverse range of applications . They are often used in pharmaceuticals and agrochemicals , suggesting potential interactions with various biological targets.

Mode of Action

It is suggested that the compound may induce an apoptotic response by inducing annexin v binding, caspase activation, loss of mitochondrial membrane potential (mmp), and decrease in atp levels .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential interactions with different biological targets. For instance, it may influence the pathways related to apoptosis, given its potential to induce an apoptotic response

Pharmacokinetics

The compound’s predicted properties such as melting point, boiling point, and density can provide some insights into its pharmacokinetic behavior. For instance, its predicted boiling point of 419.4±28.0 °C might suggest that the compound is relatively stable under physiological conditions.

Result of Action

The compound has been shown to induce an apoptotic response in certain contexts . This suggests that it may have potential therapeutic applications in conditions where inducing apoptosis is beneficial, such as in the treatment of certain types of cancer.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s action may be influenced by the pH of the environment, as its predicted pKa is 5.53±0.10 . Additionally, the compound’s stability might be affected by temperature, given its predicted melting and boiling points

Properties

IUPAC Name

4-[(1-benzylbenzimidazol-2-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N5O2/c1-36-25-13-11-23(12-14-25)15-16-30-29(35)33-19-17-32(18-20-33)22-28-31-26-9-5-6-10-27(26)34(28)21-24-7-3-2-4-8-24/h2-14H,15-22H2,1H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRAATIMWMAXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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